cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate

Description

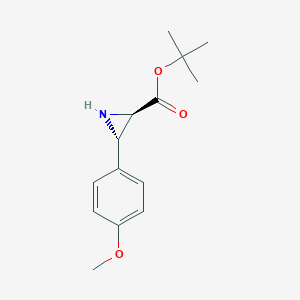

cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate (CAS: 1431364-00-9, MFCD24368287) is a chiral aziridine derivative featuring a tert-butyl ester group at position 2 and a 4-methoxyphenyl substituent at position 3 of the strained three-membered aziridine ring. The cis-configuration refers to the spatial arrangement of these substituents on the same side of the ring. Aziridines are highly reactive due to their ring strain, making them valuable intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and pharmaceuticals .

This compound is synthesized via stereoselective methods, such as the reaction of aziridine precursors with allyl groups or tert-butoxycarbonyl (Boc)-protected indole derivatives under controlled conditions .

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTGFDXDTMAHJN-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate typically involves the following steps:

Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine under basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the aziridine ring.

Esterification: The tert-butyl ester group is introduced through an esterification reaction, where the carboxylic acid group of the aziridine derivative reacts with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aziridine derivatives depending on the nucleophile used.

Scientific Research Applications

cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The following table summarizes key structural analogs of cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate, highlighting substituent effects on properties:

Key Differences and Implications

Electronic Effects

- 4-Methoxyphenyl (4-OCH₃) : The methoxy group donates electrons via resonance, stabilizing the aziridine ring and increasing solubility in polar solvents. This property is advantageous in medicinal chemistry for improving bioavailability .

- 4-Nitrophenyl (4-NO₂): The nitro group strongly withdraws electrons, destabilizing the ring and enhancing reactivity toward nucleophilic ring-opening reactions, which is useful in polymer chemistry or drug conjugate synthesis .

- 4-Trifluoromethylphenyl (4-CF₃) : The CF₃ group combines steric bulk and electron-withdrawing effects, improving thermal stability and resistance to hydrolysis, making it suitable for high-temperature reactions .

Stereochemical Considerations

The cis vs. trans isomers exhibit divergent behaviors. For example, the trans-isomer of the 4-methoxyphenyl analog (CAS: 139731-94-5) may adopt a conformation less favorable for certain catalytic processes, whereas the cis-isomer’s spatial alignment could facilitate enantioselective transformations .

Stability and Handling

Most analogs are provided at 95% purity, indicating suitability for research applications.

Biological Activity

Cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by its three-membered ring structure. The unique properties of aziridines, including their electrophilic nature, make them significant in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its aziridine ring, which acts as an electrophile. This allows the compound to react with nucleophilic sites on proteins and other biomolecules, potentially leading to:

- Enzyme Inhibition : The aziridine structure can inhibit various enzymes by forming covalent bonds with active site residues.

- Modulation of Receptor Functions : Interaction with receptors may alter signaling pathways, contributing to its biological effects.

Anticancer Properties

Research indicates that aziridine derivatives exhibit significant anticancer activity. For example, compounds similar to this compound have shown promising results in inhibiting tumor cell growth. The mechanism often involves:

- DNA Interaction : Aziridines can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of replication .

- Induction of Apoptosis : Some aziridines activate apoptotic pathways in cancer cells by modulating cellular redox states and increasing reactive oxygen species (ROS) levels .

Antimicrobial Activity

In vitro studies have demonstrated that aziridine derivatives possess antimicrobial properties against various bacterial strains. The following points summarize key findings:

- Effective Against Gram-positive and Gram-negative Bacteria : Compounds like this compound have been tested against strains such as Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity.

- Minimum Inhibitory Concentration (MIC) : Some derivatives have exhibited MIC values ranging from 16–32 µg/mL against resistant strains like MRSA, outperforming traditional antibiotics like ampicillin .

Case Studies

Several studies have evaluated the biological activities of aziridine compounds similar to this compound:

-

Antitumor Activity Study :

- Objective : Assess the cytotoxic effects on cancer cell lines.

- Methodology : Compounds were tested against L929 murine fibroblasts and HeLa human tumor cells using MTT assays.

- Results : Certain derivatives showed IC50 values comparable to established chemotherapeutics like cisplatin, indicating strong potential for further development .

-

Antimicrobial Screening :

- Objective : Evaluate antimicrobial efficacy against clinical isolates.

- Methodology : Compounds were screened for their ability to inhibit growth in various bacterial strains.

- Results : The most effective compounds had MIC values significantly lower than those of conventional antibiotics, suggesting a novel approach to treating resistant infections .

Comparative Analysis

A comparative analysis of related compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H17N1O2 | Methoxy group enhances reactivity | Potential anticancer and antimicrobial activity |

| Tert-butyl 3-(phenyl)aziridine-2-carboxylate | C13H17N1O2 | No substituents | Antimicrobial properties |

| Benzoyl aziridine derivatives | Varies | Various substituents on phenol ring | Diverse biological activities |

Q & A

Advanced Question: How can conflicting data on aziridine ring stability under acidic/basic conditions be resolved during synthesis?

Methodological Answer: Aziridines are sensitive to ring-opening under acidic or strongly nucleophilic conditions. Contradictions in stability data often arise from substituent effects. For example, the electron-donating 4-methoxyphenyl group may stabilize the ring via resonance, but tert-butyl ester groups could introduce steric hindrance. To resolve this:

- Perform in situ monitoring (e.g., NMR or LC-MS) during reactions to track ring integrity .

- Compare kinetic stability using computational methods (e.g., DFT calculations on ring strain) .

- Use protective strategies, such as temporary Boc (tert-butoxycarbonyl) groups, to shield reactive sites during multi-step syntheses .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., vicinal coupling in the aziridine ring) and NOE experiments to confirm cis configuration .

- IR Spectroscopy : Identify ester carbonyl (C=O) stretches near 1720 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly loss of tert-butyl (C₄H₉) or CO₂ groups .

Advanced Question: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Methodological Answer: Single-crystal X-ray diffraction provides definitive stereochemical proof. For example, SHELX software (e.g., SHELXL-2018) refines crystal structures by analyzing bond lengths, angles, and torsional parameters . Challenges include growing high-quality crystals of low-melting-point aziridines. Solutions:

- Use slow evaporation in non-polar solvents (hexane/ethyl acetate).

- Employ cryo-crystallography at 100 K to stabilize crystals .

Basic Question: What are the safety considerations for handling this compound?

Methodological Answer:

Refer to Material Safety Data Sheets (MSDS) for hazards:

Advanced Question: How does the 4-methoxyphenyl group influence toxicity profiles compared to other aryl substituents?

Methodological Answer: The methoxy group may reduce acute toxicity by enhancing metabolic detoxification (e.g., O-demethylation pathways). Compare with analogs using:

- In vitro cytotoxicity assays (e.g., PC12 cell viability under H₂O₂ stress) .

- Computational toxicity prediction tools (e.g., QSAR models from CC-DPS databases) .

Basic Question: What computational tools are available for predicting physicochemical properties?

Methodological Answer:

Use CC-DPS (Chemical Compounds Deep Profiling Services) for:

Advanced Question: How can molecular dynamics simulations improve understanding of aziridine reactivity?

Methodological Answer: Simulate transition states for ring-opening reactions (e.g., nucleophilic attack at the aziridine nitrogen). Tools:

- Gaussian 16 for DFT calculations on reaction pathways.

- AMBER for solvation effects in polar aprotic solvents .

Basic Question: What biological applications are hypothesized for this compound?

Methodological Answer:

Aziridines are explored as:

Advanced Question: How can structure-activity relationship (SAR) studies guide functionalization for enhanced bioactivity?

Methodological Answer: Modify the aziridine core and substituents systematically:

- Introduce electron-withdrawing groups (e.g., nitro) to increase electrophilicity.

- Test derivatives in in vitro models (e.g., NF-κB inhibition assays for anti-inflammatory potential) .

Basic Question: How can conflicting NMR data from different labs be reconciled?

Methodological Answer:

Discrepancies may arise from solvent effects or impurities. Standardize protocols:

Advanced Question: What advanced statistical methods can resolve spectral overlaps in complex mixtures?

Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to deconvolute overlapping signals. Use DOSY NMR to differentiate species by diffusion coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.